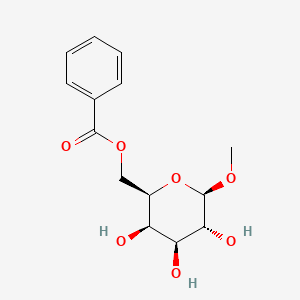

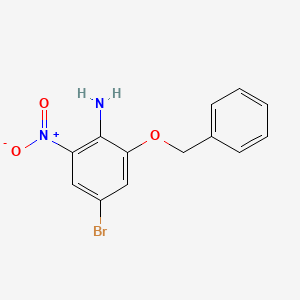

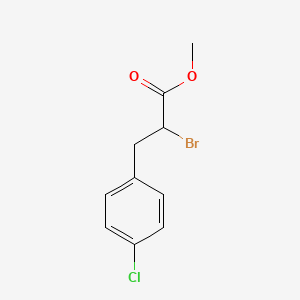

![molecular formula C4H7N B3280412 2-Azabicyclo[2.1.0]pentane CAS No. 71477-28-6](/img/structure/B3280412.png)

2-Azabicyclo[2.1.0]pentane

Vue d'ensemble

Description

2-Azabicyclo[2.1.0]pentane is a chemical compound with a unique structure . It is a type of azabicyclic compound, which means it contains a nitrogen atom in its ring structure .

Synthesis Analysis

A variety of 2-azabicyclo[2.1.0]pentanes were synthesized by the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide . The 1-chlorocyclopropyl p-tolyl sulfoxides possessing an N-aryl-substituted aminomethyl group were prepared from dichloromethyl p-tolyl sulfoxide, α,β-unsaturated carboxylic acid esters, and anilines in four steps .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.1.0]pentane was refined by standard single determinant ab initio procedures on the 4‐21G level . This helped to interpret the relatively large model uncertainties of the microwave rs structure .Chemical Reactions Analysis

Three thermal reactions of 2-Azabicyclo[2.1.0]pentane have been studied by CASPT2–g3 and CASSCF electronic structure calculations . They are isomerization to cyclopentene, isomerization to 1,4-pentadiene, and cycloaddition to fumaronitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[2.1.0]pentane include its molecular weight, formula, and structure . It also has specific thermochemistry data, phase change data, and reaction thermochemistry data .Applications De Recherche Scientifique

Synthesis Techniques

2-Azabicyclo[2.1.0]pentane has been a focus of research due to its potential in various synthesis applications. One study describes the synthesis of various 2-azabicyclo[2.1.0]pentanes through intramolecular nucleophilic substitution processes. This process involves the deprotonation of amine with tertiary-butyl magnesium chloride and subsequent intramolecular nucleophilic substitution, leading to the formation of 2-azabicyclo[2.1.0]pentanes (Kimura et al., 2017).

Molecular Switches

2-Azabicyclo[2.1.0]pentane derivatives have been proposed as molecular switches, controlled by laser pulses. Quantum simulations indicate that these molecules exhibit two stable conformers along the nitrogen inversion coordinate, making them suitable for applications as molecular switches in various fields (Klaumünzer & Kröner, 2009).

Spectroscopic Studies and Reactions

The spectroscopic properties and some reactions of 2-phthalimidyl-2-azabicyclo[2.1.0]pentane have been studied, showcasing the molecule's utility in spectroscopic analysis and chemical synthesis (Anderson & Fagerburg, 1973).

Antimicrobial Properties

One interesting application of 2-azabicyclo[2.1.0]pentane is in the field of antibiotics. Research has identified the structure of SF-1836 substance, produced by Streptomyces zaomyceticus, as 2-azabicyclo[2.1.

0]pentane-3-(S)-carboxylic acid, showing antimicrobial activity against Xanthomonas species, a group of plant pathogens. This highlights the potential of 2-azabicyclo[2.1.0]pentane derivatives in the development of new antibiotics (Shimura et al., 1979).

Applications in Medicinal Chemistry

The compound has been increasingly used in medicinal chemistry for its beneficial physicochemical properties. A review provides a historical perspective and overview of small aliphatic rings like 2-azabicyclo[2.1.0]pentane, used as functional group bioisosteres in drug development. This study also discusses the potential hazards and liabilities associated with these compounds, including chemical or metabolic stability and toxicity risks (Bauer et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-azabicyclo[2.1.0]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-2-5-4(1)3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPJDNAXUNPBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.1.0]pentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

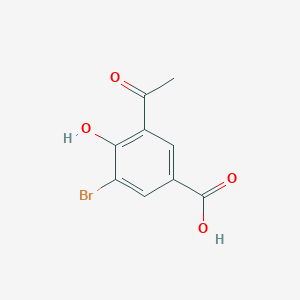

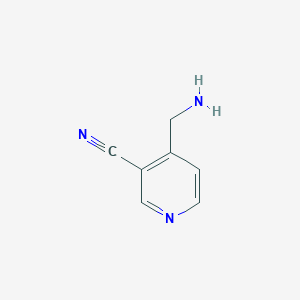

![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)

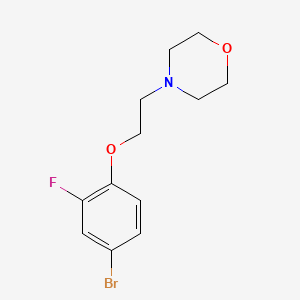

![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)